molecular formula C6H8BrF3 B2723457 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane CAS No. 2247107-48-6

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

Cat. No. B2723457
CAS RN: 2247107-48-6
M. Wt: 217.029
InChI Key: PRQKIYIEBQBBIA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is a chemical compound with the CAS Number: 2247107-48-6 . It has a molecular weight of 217.03 .


Molecular Structure Analysis

The Inchi Code for 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is 1S/C6H8BrF3/c7-3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane are not available, cyclobutanes in general are known to undergo a variety of reactions. For example, they can participate in [2+2] cycloadditions with terminal alkenes .

Scientific Research Applications

Visible Light-Induced Synthesis

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is used in a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. This involves [2+2]-photocycloaddition and water-assisted hydrodebromination, leading to the production of various stereodefined trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines. These compounds have shown significant antineoplastic bioactivities, comparable to cisplatin (Xiao-Zong Hu et al., 2023).

Carbanionic Rearrangements

The compound also finds application in carbanionic ring enlargement of (halomethylene)cyclobutanes to 1-halocyclopentenes. Research indicates that at 180 °C, 3-hexyl-1-(fluoromethylene)cyclobutane provides better yields of rearranged products than the corresponding chloride, bromide, or iodide (Z. Du et al., 1998).

Improved Synthesis

An improved synthetic procedure for bromomethyl cyclobutane has been developed, which may involve this compound. This process, suitable for industrial production, has the advantages of mild reaction conditions and convenient workup, yielding a high purity product (D. Hui, 2003).

Electrochemical Reduction Studies

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is also significant in electrochemical studies. Research on the electrochemical reduction of 1,4-dihalobutanes at carbon cathodes in dimethylformamide has yielded a variety of products, including cyclobutane, n-butane, and several butene and butadiene derivatives. These findings are critical for understanding the mechanisms of various electrolysis products formation (Wayne A. Pritts & D. Peters, 1995).

Catalysis and Coupling

Furthermore, the compound plays a role in catalysis and asymmetric coupling processes. For example, a study on the cobalt-catalyzed coupling of ethylene with enynes to produce complex chiral molecules involved cyclobutane derivatives, showcasing its utility in the formation of biologically significant compounds (V. Pagar & T. V. RajanBabu, 2018).

Synthesis of Boronated Amino Acids

A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy, starting from 3-(bromomethyl)cyclobutanone ketal. This highlights its importance in developing new therapeutic agents (G. Kabalka & Min-Liang Yao, 2004).

properties

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3/c7-3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQKIYIEBQBBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

CAS RN

2247107-48-6
Record name 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane
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